molecular formula C18H21NO2 B3923774 N-[1-(4-ethoxyphenyl)ethyl]-3-methylbenzamide

N-[1-(4-ethoxyphenyl)ethyl]-3-methylbenzamide

Cat. No. B3923774
M. Wt: 283.4 g/mol
InChI Key: CGVFQEBOCZUUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-ethoxyphenyl)ethyl]-3-methylbenzamide, also known as EPM-102 or ethylphenidate methiodide, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic derivative of methylphenidate, which is commonly used as a medication to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. EPM-102 has been studied for its potential use in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

N-[1-(4-ethoxyphenyl)ethyl]-3-methylbenzamide acts as a reuptake inhibitor of dopamine and norepinephrine by binding to the transporters responsible for their reuptake. This leads to an increase in the extracellular levels of these neurotransmitters, which can have various effects on the brain and behavior. This compound has been shown to have a higher affinity for the norepinephrine transporter compared to the dopamine transporter.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in animal models and in vitro experiments. It has been shown to increase locomotor activity and induce hyperactivity in rodents, which is consistent with its ability to increase dopamine and norepinephrine levels in the brain. This compound has also been shown to have anxiolytic effects in animal models, suggesting its potential use in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(4-ethoxyphenyl)ethyl]-3-methylbenzamide in lab experiments is its ability to selectively target the dopamine and norepinephrine transporter systems. This allows researchers to study the effects of these neurotransmitters on behavior and cognition in a more specific manner. However, one limitation of using this compound is its potential for abuse and dependence, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-[1-(4-ethoxyphenyl)ethyl]-3-methylbenzamide. One area of research could be the development of new medications based on the structure of this compound that have improved pharmacological properties and reduced potential for abuse. Another area of research could be the investigation of the long-term effects of this compound on the brain and behavior, as well as its potential use in the treatment of various psychiatric disorders. Additionally, the use of this compound in combination with other drugs could be explored to better understand the interactions between different neurotransmitter systems.

Scientific Research Applications

N-[1-(4-ethoxyphenyl)ethyl]-3-methylbenzamide has been studied for its potential use in scientific research as a tool for investigating the dopamine and norepinephrine transporter systems. It has been shown to inhibit the reuptake of these neurotransmitters, leading to an increase in their extracellular levels. This property has been used to study the effects of dopamine and norepinephrine on behavior, cognition, and mood.

properties

IUPAC Name

N-[1-(4-ethoxyphenyl)ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-4-21-17-10-8-15(9-11-17)14(3)19-18(20)16-7-5-6-13(2)12-16/h5-12,14H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVFQEBOCZUUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.